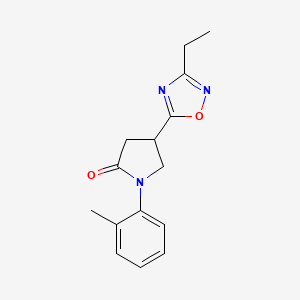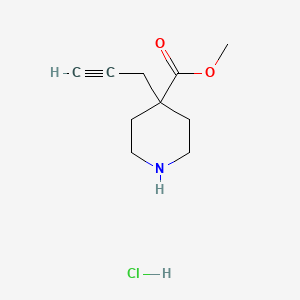
N-Ethyl-1-methylazetidin-3-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Ethyl-1-methylazetidin-3-amine dihydrochloride is a useful research compound. Its molecular formula is C6H16Cl2N2 and its molecular weight is 187.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis Processes
- N-Ethyl-1-methylazetidin-3-amine dihydrochloride is involved in the synthesis of various chemical compounds. For instance, it's used as a key intermediate in the preparation of premafloxacin, an antibiotic with applications in veterinary medicine. The synthesis involves a stereoselective process, including asymmetric Michael addition and stereoselective alkylation (Fleck et al., 2003).
Reactivity in Chemical Transformations
2. This compound plays a role in the transformation of heterocyclic reversible monoamine oxidase-B inactivators into irreversible inactivators. The primary amine analogues of derivatives are time-dependent but reversible inhibitors of MAO-B. It's shown that the reaction leading to irreversible enzyme adduct formation can be reversed by temperature changes, which is significant for understanding the stereoelectronic effects on enzyme adducts caused by N-methylation (Ding & Silverman, 1993).
Role in Antimicrobial and Anticancer Activities
3. This compound derivatives have been studied for their potential in antimicrobial and anticancer activities. For example, pyrazole derivatives containing this compound show significant biological activity against breast cancer and microbes (Titi et al., 2020).
Electrochemical Applications
4. The compound is also used in electrochemical synthesis processes. An efficient electrochemical synthesis from acetylenic amines and carbon dioxide has been achieved using solutions containing this amine. This method avoids the use of toxic chemicals and catalysts, marking an advancement in eco-friendly chemical synthesis (Feroci et al., 2005).
Contribution to Pharmaceutical Research
5. In pharmaceutical research, this compound is used for the synthesis of various pharmaceutical intermediates. It has been involved in the synthesis of N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, which exhibit notable antitumor activities (Chu De-qing, 2011).
Propiedades
IUPAC Name |
N-ethyl-1-methylazetidin-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.2ClH/c1-3-7-6-4-8(2)5-6;;/h6-7H,3-5H2,1-2H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTCHAOIZYFWPEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CN(C1)C.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2365895.png)
![N-methyl-N-(1-methylpiperidin-4-yl)-9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B2365898.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amino]acetamide](/img/structure/B2365899.png)

![2-(Naphthalen-2-ylsulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2365901.png)
![4-chloro-1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one](/img/structure/B2365902.png)

![(2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2365905.png)
![1-(2-{[1-(Ethoxycarbonyl)-3-phenylpropyl]amino}propanoyl)proline maleate](/img/structure/B2365906.png)



![2-((6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2365914.png)

